Lipophilicity Difference from 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine exhibits a calculated XLogP3 value of 2.6, representing a measurable difference of Δ = 0.3 units lower than the 2-bromo-4-fluoro-3-(trifluoromethyl) regioisomer (XLogP3 = 2.9) [1]. This difference arises solely from the spatial arrangement of identical substituents around the pyridine ring, demonstrating that regioisomers with identical molecular formulas are not interchangeable in medicinal chemistry campaigns where lipophilicity optimization is critical for balancing permeability and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine; XLogP3 = 2.9 |
| Quantified Difference | Δ = 0.3 units lower for the target compound |
| Conditions | Computed partition coefficient (XLogP3 algorithm); both compounds have identical molecular formula C6H2BrF4N and MW 243.98 |
Why This Matters
A ΔXLogP of 0.3 units translates to approximately a 2-fold difference in octanol-water partitioning, which can significantly impact membrane permeability, plasma protein binding, and in vivo clearance in lead optimization programs.
- [1] PubChem. (2024). Computed Properties: 4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (XLogP3 = 2.6); 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine (XLogP3 = 2.9). View Source
- [2] Arnott, J. A. & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
